molecular formula C18H22N2O3 B1260256 gigantamide A

gigantamide A

Cat. No.: B1260256
M. Wt: 314.4 g/mol
InChI Key: BJWYJZGECNLLCG-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gigantamide A is a naturally occurring putrescine bisamide alkaloid that was first isolated from the leaves of the plant Aglaia gigantea . This compound belongs to a class of nitrogen-containing secondary metabolites known for their occurrence in the Aglaia genus, which is the richest source of such putrescine bisamides . Structurally, these compounds can serve as open-chain precursors for the enzymatic formation of cyclic derivatives in the plant and are of interest as potential building blocks for highly bioactive compounds like flavaglines . The broader class of nitrogen-containing compounds from the Meliaceae family, which includes Aglaia , has been reported to exhibit a range of biological activities, including cytotoxic, insecticidal, and antiviral properties, making them a significant focus for phytochemical research . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C18H22N2O3

Molecular Weight

314.4 g/mol

IUPAC Name

(E)-N-[4-(2-hydroxy-4-methyl-5-oxo-2H-pyrrol-1-yl)butyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C18H22N2O3/c1-14-13-17(22)20(18(14)23)12-6-5-11-19-16(21)10-9-15-7-3-2-4-8-15/h2-4,7-10,13,17,22H,5-6,11-12H2,1H3,(H,19,21)/b10-9+

InChI Key

BJWYJZGECNLLCG-MDZDMXLPSA-N

Isomeric SMILES

CC1=CC(N(C1=O)CCCCNC(=O)/C=C/C2=CC=CC=C2)O

Canonical SMILES

CC1=CC(N(C1=O)CCCCNC(=O)C=CC2=CC=CC=C2)O

Synonyms

gigantamide A

Origin of Product

United States

Preparation Methods

Preparation of the Common Intermediate: N-(4-Aminobutyl)cinnamamide

The synthesis commences with the construction of N-(4-aminobutyl)cinnamamide (11 ), a universal precursor for this compound and related bisamides. As detailed in Scheme 1:

  • Step 1 : tert-Butyl 4-aminobutylcarbamate undergoes EDCI-mediated coupling with cinnamic acid to form the protected bisamide.
  • Step 2 : Deprotection with ethanolic HCl yields 11 in 85% overall yield.

This two-step sequence ensures scalability and avoids racemization, critical for subsequent stereochemical control.

Oxidative Intramolecular Cyclization: Key to Lactam Formation

The pivotal step in this compound synthesis is the conversion of dasyclamide (6 ) to this compound (7 ) via oxidative cyclization. This transformation mimics proposed biosynthetic pathways and was systematically optimized (Table 1).

Table 1: Optimization of Oxidative Cyclization Conditions for this compound Synthesis

Entry Reagent System Solvent Temperature Yield (%) Purity Assessment
1 MnO₂ Dioxane Reflux 0 No reaction
2 TPAP/NMO ACN/DCM (1:1) RT 35 Impurities observed
3 Py·SO₃/TEA DMSO 80°C 0 Starting material recovered
4 PCC CHCl₃ RT 30 Mixture of 27 + 7 + 28
5 IBX Fluorobenzene/DMSO (9:1) 90°C 70 High-purity 27
6 PCC/DMSO (3:1) CHCl₃/DMSO RT 25 Partial oxidation to 7

Key findings:

  • IBX (2-Iodoxybenzoic acid) in fluorobenzene/DMSO emerged as the optimal system, providing aldehyde 27 in 70% yield without over-oxidation.
  • PCC (Pyridinium chlorochromate) in CHCl₃/DMSO (Entry 6) directly yielded this compound (7 ) alongside aldehyde 27 and byproduct 28 , highlighting competing oxidation pathways.

Mechanistic Insights into Cyclization and Byproduct Formation

The IBX-mediated pathway proceeds via a radical mechanism, abstracting a hydrogen atom from the allylic position to generate an aldehyde intermediate (27 ). Subsequent 5-exo-trig cyclization forms the γ-lactam ring (Scheme 2). In contrast, PCC promotes a polar oxidation mechanism, leading to simultaneous lactam formation and over-oxidation to 28 (Figure 2), identified as N-(4-(3-methyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butyl)cinnamamide.

Stereochemical Considerations and Resolution Attempts

Despite successful racemic synthesis, asymmetric induction in this compound remains challenging. Chiral HPLC analysis of synthetic 7 confirmed racemization ([α]D²³ = 0° vs. natural [α]D²⁰ = −10°). Efforts to enantioselectively access (−)-gigantamide A via lipase-catalyzed kinetic resolution failed, underscoring the need for alternative asymmetric methodologies.

Characterization and Validation of Synthetic this compound

Synthetic 7 was rigorously characterized to confirm identity with natural this compound:

  • ¹H/¹³C NMR : Full spectral congruence with reported data, including diagnostic signals for the lactam carbonyl (δC 172.1 ppm) and cinnamoyl olefin (δH 6.45–7.55 ppm).
  • HRMS : [M+H]⁺ observed at 345.1812 (calc. 345.1814 for C₁₉H₂₅N₂O₄).
  • Optical Rotation : Racemic nature confirmed via polarimetry.

Q & A

Q. What are the key synthetic routes for gigantamide A, and how do they compare in efficiency and yield?

this compound has been synthesized via biomimetic strategies using Baylis-Hillman adducts as intermediates. A common route involves oxidizing dasyclamide (a precursor) with IBX (2-iodoxybenzoic acid) in fluorobenzene/DMSO (9:1) at 90°C for 4 hours, yielding this compound (2.3% total yield) alongside byproducts like aldehyde derivatives . Alternative oxidants like MnO₂ and PCC (pyridinium chlorochromate) were tested but resulted in incomplete reactions or impurities . For reproducibility, reaction conditions (solvent ratios, temperature, and reagent purity) must be tightly controlled.

Q. How is the structure of this compound confirmed post-synthesis?

Structural confirmation relies on comparative NMR spectroscopy and optical rotation data. For example, synthetic this compound showed [α]D²³ = 0 (c, 0.5, CHCl₃), differing slightly from the natural compound ([α]D²⁰ = −10), suggesting potential racemization during synthesis. ¹H and ¹³C NMR spectra must match natural isolate data, particularly resonances for the pyrrolidine-dione and cinnamoyl moieties . Chiral HPLC is recommended to resolve enantiomeric impurities .

Q. What biological activities have been reported for this compound, and how are these assays designed?

While specific bioactivity data for this compound are limited in the literature, related polyamine analogs (e.g., dasyclamide) are tested for cytotoxicity using cell lines like HeLa. Assays typically involve dose-response curves (0.1–100 µM), 48-hour incubation, and MTT viability measurements. Controls include untreated cells and reference compounds (e.g., doxorubicin). Replicating these assays requires strict adherence to cell culture protocols and statistical validation (e.g., ANOVA for IC₅₀ comparisons) .

Advanced Research Questions

Q. How can synthetic yields of this compound be improved while minimizing byproducts?

Optimizing oxidation conditions is critical. IBX in fluorobenzene/DMSO (9:1) at 90°C produces fewer impurities compared to PCC or MnO₂ . Kinetic studies suggest side reactions (e.g., over-oxidation to aldehyde derivatives) occur at higher temperatures. Scaling reactions under inert atmospheres and using freshly distilled solvents can improve yields. Computational modeling of transition states (e.g., DFT for IBX-mediated oxidation) may guide reagent selection .

Q. What strategies resolve contradictions in spectral data between synthetic and natural this compound?

Discrepancies in optical rotation ([α]D values) indicate potential racemization. To address this, enantioselective synthesis using chiral auxiliaries (e.g., camphorsulfonic acid) or enzymatic resolution (e.g., lipases) is recommended, though prior attempts at kinetic resolution failed . For NMR mismatches, variable-temperature NMR or COSY/NOESY experiments can clarify conformational differences in solution .

Q. How do structural modifications of this compound affect its bioactivity and stability?

Comparative studies with analogs (e.g., grandiamide D) reveal that the pyrrolidine-dione ring is essential for activity. Stability assays (e.g., pH-dependent degradation in simulated physiological buffers) show that electron-withdrawing groups on the cinnamoyl moiety enhance stability. MD simulations predict binding affinities to putative targets (e.g., proteasome inhibitors), guiding rational design .

Methodological Considerations

  • Data Contradiction Analysis : When NMR or optical rotation data conflict with literature, cross-validate using independent techniques (e.g., X-ray crystallography or Mosher ester analysis for absolute configuration) .
  • Experimental Design : For bioassays, include triplicate measurements and negative controls to account for solvent effects (e.g., DMSO toxicity at >0.1% v/v) .
  • Synthetic Reproducibility : Document reaction parameters (e.g., stirring speed, solvent batch) in detail, as minor variations significantly impact yields .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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